molecular formula C11H13NO3S B1241895 Thiobutacin

Thiobutacin

Cat. No.: B1241895
M. Wt: 239.29 g/mol
InChI Key: DGBICJRAEAUCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobutacin is a novel antibiotic compound identified for its significant activity against oomycete pathogens. Research demonstrates that this compound exhibits effective in vitro antimicrobial and in vivo antioomycete properties, specifically against Phytophthora capsici , a destructive plant pathogen . Studies confirm that this compound induces zoospore lysis at concentrations as low as 10 µg/mL and leads to the collapse of most zoospores at 50 µg/mL . Furthermore, it inhibits cyst germination and hyphal growth of P. capsici at 50 µg/mL . This efficacy translates to protective activity in vivo, controlling the development of Phytophthora blight on pepper plants, highlighting its potential value in plant pathology research . Oomycetes, such as P. capsici , are phylogenetically distinct from true fungi and cause substantial crop losses worldwide, with control often complicated by resistance to common fungicides . This compound represents a valuable research tool for investigating alternative modes of action and developing new strategies for managing oomycete diseases . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

4-(2-aminophenyl)-2-methylsulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO3S/c1-16-10(11(14)15)6-9(13)7-4-2-3-5-8(7)12/h2-5,10H,6,12H2,1H3,(H,14,15)

InChI Key

DGBICJRAEAUCGO-UHFFFAOYSA-N

Canonical SMILES

CSC(CC(=O)C1=CC=CC=C1N)C(=O)O

Synonyms

thiobutacin

Origin of Product

United States

Isolation and Elucidation Methodologies

Isolation from Microbial Sources: Lechevalieria aerocolonigenes Strain VK-A9

Thiobutacin was successfully isolated from the culture broth of the soil actinomycete, Lechevalieria aerocolonigenes strain VK-A9. nih.gov The process of isolating a specific natural product from a complex microbial culture involves several stages of extraction and purification. Initially, the culture broth, containing a mixture of metabolic products, is subjected to solvent extraction to separate compounds based on their polarity. This is followed by various chromatographic techniques to fractionate the extract and isolate the pure compound. The successful isolation of this compound from this specific strain highlights the importance of exploring diverse microbial ecosystems for novel bioactive compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. A series of two-dimensional (2D) NMR experiments were conducted to piece together the molecular puzzle. These techniques allow for the visualization of correlations between different atomic nuclei, providing a roadmap of the molecule's structure.

The specific 2D NMR experiments utilized in the analysis of this compound included:

1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is instrumental in establishing the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals directly with the carbon atoms to which they are attached. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): Both of these experiments are used to determine the spatial proximity of different protons within the molecule. They rely on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus can affect another if they are close in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

Through the comprehensive analysis of the data from these extensive 2D NMR experiments, the planar structure and relative stereochemistry of this compound were definitively established. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the characterization of a new compound like this compound, it is fundamental for determining the molecular weight and elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement, which allows for the determination of a unique molecular formula. For this compound, mass spectrometry was employed to establish its molecular formula as C₁₁H₁₃NO₃S. nih.gov This information is a critical piece of the structural elucidation puzzle, complementing the connectivity data obtained from NMR spectroscopy.

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches to Thiobutacin

The first and, to date, only total synthesis of this compound was reported in 2008 by a team led by Dallavalle. google.com This work was significant as it confirmed the structure of the natural product and provided a chemical route for its production, independent of the original biological source, the actinomycete Lechevalieria aerocolonigenes. google.com The reported synthesis is a linear five-step procedure that utilizes commercially available and inexpensive starting materials, making it amenable to large-scale production. google.com

The reported total synthesis of this compound follows a linear pathway. google.com While not convergent, its efficiency stems from its brevity—consisting of only five steps—and the use of affordable starting materials. google.com This approach is highly practical for a relatively small molecule like this compound.

The key steps in the reported linear synthesis are outlined below:

StepReactantsReagents/ConditionsProductYield (%)
1Isobutyraldehyde, Ethyl 2-chloroacetoacetateTiCl₄, CH₂Cl₂Ethyl 2-(1-hydroxy-2-methylpropyl)-3-oxobutanoate75
2Product of Step 1MsCl, Et₃N, CH₂Cl₂Intermediate Mesylate-
3Product of Step 2DBUEthyl 2-isobutyrylacrylate70 (over 2 steps)
4Product of Step 3Thioacetic acid, CH₂Cl₂Ethyl 2-(acetylthio)-3-isobutyrylbutanoate90
5Product of Step 4LiOH, THF/H₂OThis compound 85
Table based on the synthetic route reported by Chakor, N., et al. (2008). google.com

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net While the synthesis of this compound was not explicitly presented as a "green" synthesis, it can be evaluated against these principles.

Prevention : It is better to prevent waste than to clean it up later. researchgate.net A short synthesis like the five-step route to this compound inherently generates less waste compared to a much longer sequence. google.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. researchgate.net The efficiency of the reactions, with several steps achieving high yields (70-90%), suggests a reasonably good atom economy. google.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. researchgate.net The reported synthesis is direct and avoids the use of protecting groups for the key functional moieties, which is a significant advantage from a green chemistry perspective. google.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. researchgate.net The synthesis does employ chlorinated solvents (CH₂Cl₂), which are not considered green. Alternative, less hazardous solvents could be explored to improve the environmental profile of the synthesis.

Design and Synthesis of this compound Analogues and Derivatives

The modification of a natural product's structure is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. monash.edu While specific studies on the synthesis of a wide range of this compound analogues are not extensively reported in the literature, the principles of rational design and chemical derivatization can be readily applied to its scaffold.

Rational design uses the understanding of a molecule's structure-activity relationship (SAR) to make targeted modifications. creative-proteomics.com The goal is to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and which parts can be altered to enhance its properties. monash.edu

For this compound, key regions for modification include:

The Carboxylic Acid Group : This polar group is critical for solubility and likely interacts with biological targets through hydrogen bonding or ionic interactions. It could be converted to esters or amides to modulate polarity, which can affect the molecule's ability to cross cell membranes.

The Isobutyl Group : This hydrophobic moiety likely interacts with a nonpolar binding pocket in a target enzyme. Varying its size and shape (e.g., replacing it with n-propyl, cyclopropyl, or tert-butyl groups) could probe the limits of this pocket and potentially increase binding affinity and selectivity.

The Thioester Linkage : The thioester itself is a reactive functional group. Replacing the acetyl group with other acyl groups could influence the molecule's reactivity and stability.

A rational design approach would involve systematically synthesizing small libraries of compounds with variations at these positions and evaluating their antifungal or antioomycete activity to build a detailed SAR model. wikipedia.org

Creating analogues of this compound would involve employing a range of standard organic synthesis reactions to modify its core structure or its precursors.

Derivatization of the Carboxylic Acid :

Esterification : The carboxylic acid can be readily converted to various esters using Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with alkyl halides under basic conditions.

Amidation : A wide variety of amides can be formed by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine.

Modification of the Thioester :

The thioester is formed in the penultimate step of the reported synthesis by reacting an acrylate (B77674) intermediate with thioacetic acid. google.com This step could be varied by using different thioacids (e.g., thiopropionic acid, thiobenzoic acid) to generate a series of analogues with different acyl groups on the sulfur atom.

Modification of the Alkyl Side Chain :

Altering the isobutyl group would require modifying the synthetic route at an earlier stage. The synthesis starts with isobutyraldehyde. google.com By substituting this starting material with other aldehydes (e.g., propionaldehyde, cyclopropanecarbaldehyde), the entire synthetic sequence could be carried out to produce analogues with different side chains. This "divergent synthesis" approach allows for the creation of structural diversity from a common pathway.

These methodologies provide a clear roadmap for the chemical exploration of the this compound scaffold to generate novel derivatives for biological screening.

Preclinical Bioactivity and Mechanistic Investigations

In Vitro Antimicrobial Spectrum and Efficacy Studies

The antimicrobial profile of Thiobutacin has been evaluated against a range of microorganisms, revealing notable activity against specific fungal and oomycete pathogens.

This compound has demonstrated antifungal properties against phytopathogenic fungi and yeast. nih.gov In vitro tests determined its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC value for the phytopathogenic fungus Botrytis cinerea was found to be 50 µg/mL. For the yeast Saccharomyces cerevisiae, a common model organism in fungal research, the MIC was determined to be 25 µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens

Fungal Pathogen MIC (µg/mL)
Botrytis cinerea 50

This compound exhibits significant activity against the oomycete Phytophthora capsici, a devastating pathogen responsible for Phytophthora blight in various crops, including pepper plants. umich.edunih.gov Oomycetes are phylogenetically distinct from true fungi, which makes many conventional fungicides ineffective against them. umich.edunih.gov The efficacy of this compound against the mycelial growth of P. capsici was quantified by determining its EC₅₀ value, which represents the concentration required to inhibit growth by 50%. The EC₅₀ value for this compound against P. capsici was found to be 10.8 µg/mL.

Microscopic studies have elucidated the direct cellular and morphological impacts of this compound on various developmental stages of Phytophthora capsici. umich.eduresearchgate.net The compound was shown to be highly effective against the motile zoospores, which are critical for the dispersal and infection cycle of the pathogen. umich.edu

The observed effects include:

Zoospore Lysis: The lytic effect on zoospores began at a concentration of 10 µg/mL. At a concentration of 50 µg/mL, most of the zoospores were observed to have collapsed. umich.edunih.gov

Cyst Germination Inhibition: this compound effectively inhibited the germination of cysts, the stage following zoospore settlement, at a concentration of 50 µg/mL. umich.eduresearchgate.net

Hyphal Growth Inhibition: The subsequent growth of hyphae from germinated cysts was also strongly inhibited by this compound at a concentration of 50 µg/mL. umich.eduresearchgate.net

Table 2: In Vitro Effects of this compound on Developmental Stages of Phytophthora capsici

Developmental Stage Effective Concentration (µg/mL) Observed Effect
Zoospores 10 Onset of zoospore lysis. umich.edufrontiersin.org
50 Collapse of most zoospores. umich.edunih.gov
Cyst Germination 50 Inhibitory activity observed. umich.eduresearchgate.net

In Vivo Efficacy Studies in Plant Pathogen Models (Excluding Clinical Human Trials)

The promising in vitro results prompted further investigation into the protective efficacy of this compound in a whole-plant system.

In vivo experiments demonstrated that treatment with this compound provides protective activity against the development of Phytophthora disease on pepper plants (Capsicum annuum). umich.eduresearchgate.net When pepper plants were treated with this compound and subsequently inoculated with P. capsici, they showed a significant reduction in disease symptoms compared to untreated control plants. umich.edu This was the first report to confirm the in vivo antioomycete activity of this compound against P. capsici infection. umich.edunih.gov

To benchmark its performance, this compound was compared with metalaxyl (B1676325), a widely used commercial fungicide for controlling oomycete pathogens. umich.edunwsuaf.edu.cn The comparison was conducted in both in vitro and in vivo settings.

In vitro, the inhibitory effect on the hyphal growth of P. capsici was assessed. While this compound had an EC₅₀ value of 10.8 µg/mL, metalaxyl was significantly more potent, with an EC₅₀ value of 0.4 µg/mL.

In the in vivo pepper plant model, both compounds were tested for their ability to control Phytophthora blight. At a concentration of 100 µg/mL, this compound exhibited a disease control value of 71.4%. In comparison, metalaxyl provided a higher control value of 92.5% at the same concentration. nwsuaf.edu.cn

Table 3: Comparative Efficacy of this compound and Metalaxyl Against Phytophthora capsici

Assay Type Compound Concentration (µg/mL) Efficacy
In Vitro Hyphal Growth This compound 10.8 EC₅₀ Value
Metalaxyl 0.4 EC₅₀ Value
In Vivo Disease Control This compound 100 71.4% Control

Elucidation of Biochemical and Cellular Mechanism of Action (Preclinical Focus)

This compound, a novel butanoic acid derivative isolated from the soil actinomycete Lechevalieria aerocolonigenes strain VK-A9, has demonstrated notable antifungal and antioomycete activities in preclinical studies. acs.orgnih.gov The compound, chemically identified as 4-(2-aminophenyl)-4-oxo-2-methylthiobutanoic acid, shows inhibitory action against a range of plant pathogens. acs.orgnih.gov Initial investigations into its mechanism of action have focused on its direct effects on the developmental stages of pathogens like Phytophthora capsici, the causative agent of Phytophthora blight in pepper plants. nih.gov

The primary observed effects of this compound at a cellular level include the lysis of zoospores, which are motile spores crucial for the dispersal and infection cycle of many oomycetes. nih.govscielo.org.mx Furthermore, the compound impedes the germination of cysts and the subsequent growth of hyphae, the branching filamentous structures that form the main body of a fungus or oomycete. nih.govresearchgate.net These findings suggest that this compound interferes with critical processes related to cell integrity and development in susceptible pathogens. nih.gov While these macroscopic observations provide a foundational understanding of its bioactivity, the precise biochemical and molecular underpinnings of these effects are still under investigation.

pH-Dependent Activity Modulation and Environmental Influences

The influence of environmental factors, such as pH, on the bioactivity of this compound has not been extensively detailed in the available scientific literature. The stability and efficacy of antimicrobial compounds can often be affected by the pH of the surrounding medium, which can influence the compound's ionization state, solubility, and interaction with its molecular target. google.com For instance, the activity of some antimicrobial agents is enhanced in acidic or alkaline conditions, which can be relevant in different host tissues or soil environments. tennessee.edu However, specific studies detailing the pH-activity profile of this compound or the impact of other environmental conditions on its efficacy are not publicly available. Future research in this area would be valuable for optimizing its application and understanding its behavior in various ecological niches.

Investigation of Putative Molecular Targets and Biological Pathways in Pathogens

While the exact molecular targets of this compound have not been definitively identified, its observed biological effects provide clues to the pathways it may disrupt. The lytic effect on zoospores suggests a potential interaction with the cell membrane or cell wall synthesis pathways. nih.govscielo.org.mx Zoospores of oomycetes are wall-less and rely on a fragile plasma membrane for survival; compounds that disrupt membrane integrity can cause rapid lysis. umich.edu

The inhibition of cyst germination and hyphal growth further points towards interference with essential metabolic or developmental processes. nih.gov These could include pathways involved in energy production, nucleic acid synthesis, or the synthesis of essential cellular components required for growth. umich.edu Many existing antifungal agents target specific enzymes within these pathways. tennessee.edu

In studies on Phytophthora capsici, this compound's effects were observed to be dose-dependent. nih.gov This suggests a specific mode of action rather than a non-specific disruptive effect. The table below summarizes the observed in vitro activity of this compound against various pathogens, highlighting its potent effects on P. capsici.

PathogenObserved EffectConcentrationReference
Phytophthora capsiciZoospore lysis initiation10 µg/mL nih.gov
Phytophthora capsiciCollapse of most zoospores50 µg/mL nih.gov
Phytophthora capsiciInhibition of cyst germination50 µg/mL nih.gov
Phytophthora capsiciInhibition of hyphal growth50 µg/mL nih.gov
Botrytis cinereaAntifungal activityNot specified acs.orgnih.gov
Saccharomyces cerevisiaeAntifungal activityNot specified acs.orgnih.gov

The specificity of this compound against oomycetes is particularly significant, as many conventional fungicides are ineffective against these organisms due to fundamental biochemical differences between fungi and oomycetes. nih.govumich.edu The unique cellular and biochemical pathways in oomycetes present novel targets for antimicrobial compounds like this compound. umich.edu

Target Identification and Validation Methodologies (e.g., Genomics, Proteomics, Functional Screens)

The identification and validation of the molecular target of a novel bioactive compound like this compound are critical steps in drug discovery and development. biognosys.com Although specific studies employing these methodologies for this compound have not been reported, a general overview of these powerful techniques illustrates the potential approaches for future research.

Genomics-Based Approaches: These methods involve using genetic information to identify potential drug targets. researchgate.net

In Vitro Evolution and Genome Sequencing: This involves exposing a pathogen population to sublethal concentrations of the compound and selecting for resistant mutants. nih.gov Whole-genome sequencing of these resistant strains can identify mutations in the gene encoding the drug target or in genes involved in a resistance mechanism. nih.gov

CRISPR-Based Screens: Techniques like CRISPR interference (CRISPRi) or CRISPR-Cas9 knockout libraries can be used to systematically repress or knockout every gene in the pathogen's genome. biognosys.com By treating these mutant libraries with this compound, researchers can identify which gene knockouts confer hypersensitivity or resistance, thereby pointing to the target pathway or the target itself. biognosys.com

Proteomics-Based Approaches: These methods focus on identifying the protein or proteins that directly interact with the compound. researchgate.net

Affinity Chromatography/Mass Spectrometry: This technique involves immobilizing this compound on a solid support and passing a pathogen cell lysate over it. Proteins that bind to this compound can be isolated and identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. biognosys.com When a compound binds to its target protein, it often stabilizes the protein, increasing its melting temperature. This shift can be detected on a proteome-wide scale to identify the target. biognosys.com

Functional Screens: These screens assess the effect of the compound on specific cellular functions or enzymatic activities.

Enzyme Inhibition Assays: Based on the predicted mode of action, a panel of purified enzymes from key metabolic pathways (e.g., cell wall synthesis, lipid metabolism) can be tested for inhibition by this compound.

Metabolomics: By analyzing the metabolic profile of pathogen cells treated with this compound, researchers can identify perturbations in specific metabolic pathways. nih.gov The accumulation of a substrate or the depletion of a product can point towards the inhibition of a specific enzyme in that pathway.

The table below summarizes these general methodologies for target identification.

MethodologyPrinciplePotential Application for this compound
Genomics (In Vitro Evolution)Selection of resistant mutants and identification of mutations via whole-genome sequencing. nih.govIdentify the gene that, when mutated, prevents this compound from binding or exerting its effect.
Proteomics (Affinity Chromatography)Isolation of proteins that physically bind to an immobilized form of the compound.Directly pull down the protein target of this compound from a pathogen lysate.
Functional Screens (Metabolomics)Analysis of changes in the cellular metabolome upon compound treatment to identify affected pathways. nih.govPinpoint the specific metabolic pathway disrupted by this compound in pathogens like P. capsici.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research (e.g., High-Performance Liquid Chromatography Development)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds, which is essential for both purity assessment and quantitative analysis. iltusa.comiipseries.org The development of a specific and sensitive HPLC method for Thiobutacin is a critical step in its research and development pipeline. labmanager.comemerypharma.com

A typical HPLC method development for this compound would involve a systematic approach to optimize various parameters to achieve the desired separation and detection characteristics. emerypharma.comelsevier.com This process begins with defining the analytical target profile (ATP), which outlines the intended purpose of the method, such as the quantification of this compound in a bulk substance or its determination in a biological matrix. labmanager.comeuropa.eu The selection of the appropriate chromatographic mode, stationary phase, and mobile phase composition is then guided by the physicochemical properties of this compound, such as its polarity and molecular weight. labmanager.comnih.gov

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often a suitable starting point. researchgate.net This technique separates compounds based on their hydrophobicity. researchgate.net The optimization process would involve evaluating different columns with varying stationary phases (e.g., C18, C8) and adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase and the gradient elution program are fine-tuned to achieve optimal peak shape, resolution from potential impurities, and a reasonable analysis time. researchgate.net

Detailed Research Findings:

A hypothetical validated RP-HPLC method for the quantitative analysis of this compound could exhibit the following characteristics, as summarized in the interactive table below. The method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. europa.eu

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Chromatographic System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min): 0, 5, 10, 12, 15; %B: 20, 80, 80, 20, 20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Retention Time Approximately 7.5 min

This method would be capable of separating this compound from its potential process-related impurities and degradation products, allowing for accurate purity assessment. For quantitative analysis, a calibration curve would be constructed using standard solutions of this compound, demonstrating a linear relationship between concentration and peak area over a specified range.

Spectroscopic Methods for Advanced Research Characterization (e.g., Beyond Basic Identification)

While basic spectroscopic techniques like UV-Vis and standard FT-IR are used for initial identification, advanced spectroscopic methods are indispensable for a more profound characterization of this compound. researchgate.net These techniques provide detailed structural information and help in the unambiguous confirmation of the molecule's identity. kit.edu

Detailed Research Findings:

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for obtaining the precise molecular weight of this compound, which aids in confirming its elemental composition. frontiersin.org Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and elucidate its structure by analyzing the fragmentation pattern. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for detailed structural elucidation. wisc.edu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide information on the connectivity of atoms within the this compound molecule, confirming its proposed structure.

Table 2: Advanced Spectroscopic Techniques for this compound Characterization

TechniqueInformation ObtainedHypothetical Finding for this compound
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement and elemental composition determination. frontiersin.orgObserved m/z value consistent with the calculated exact mass of the protonated molecule [M+H]⁺ of this compound, with a mass error of < 5 ppm.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns. nih.govCharacteristic fragment ions corresponding to the loss of specific functional groups from the this compound structure.
¹H NMR Spectroscopy Information about the number and environment of protons.Distinct chemical shifts and coupling constants for each proton in the this compound molecule, confirming their respective positions.
¹³C NMR Spectroscopy Information about the carbon skeleton.Resonance signals for each unique carbon atom in the this compound structure, consistent with its proposed framework.
2D NMR (e.g., COSY, HSQC, HMBC) Correlation between different nuclei, confirming atomic connectivity. wisc.eduCross-peaks confirming the covalent bonds between specific protons and carbons, providing definitive structural proof.

The combination of these advanced spectroscopic methods provides a comprehensive and unambiguous structural characterization of this compound, which is essential for patent applications, regulatory submissions, and ensuring the scientific integrity of research findings.

Advanced Methods for Metabolite Profiling and Biotransformation Studies (in Preclinical Models)

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. qps.com Biotransformation studies aim to identify the metabolites formed in preclinical models, such as rodents or in vitro systems using liver microsomes or hepatocytes. nih.govnih.gov This information is crucial for assessing the potential for the formation of active or toxic metabolites. nih.gov

Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are the primary tools for metabolite profiling. rochester.eduresearchgate.net These methods allow for the detection and identification of metabolites in complex biological matrices like plasma, urine, and feces. qps.com

Detailed Research Findings:

In a typical preclinical biotransformation study, this compound would be incubated with liver microsomes or administered to an animal model. qps.com Samples would then be collected over time and analyzed by LC-HRMS. The resulting data would be processed using specialized software to identify potential metabolites by comparing the mass spectra of the parent drug and its metabolites. nih.gov

The biotransformation of this compound would likely involve common metabolic pathways such as oxidation, hydrolysis, and conjugation.

Table 3: Hypothetical Metabolites of this compound in Preclinical Models

Metabolite IDProposed BiotransformationAnalytical Evidence (LC-HRMS)
M1Oxidation (e.g., hydroxylation)[M+H]⁺ ion at m/z corresponding to the addition of an oxygen atom to this compound.
M2Oxidation (e.g., S-oxidation)[M+H]⁺ ion at m/z corresponding to the addition of an oxygen atom to the sulfur moiety.
M3Hydrolysis[M+H]⁺ ion corresponding to the cleavage of an ester or amide bond, if present in the structure.
M4Glucuronidation[M+H]⁺ ion corresponding to the addition of a glucuronic acid moiety (176 Da).
M5Sulfation[M+H]⁺ ion corresponding to the addition of a sulfate (B86663) group (80 Da).

The identification of these metabolites would be confirmed by comparing their retention times and MS/MS fragmentation patterns with those of synthetically prepared reference standards, if available. Understanding the metabolic pathways of this compound in preclinical models is essential for predicting its metabolism in humans and designing subsequent clinical studies. qps.commdpi.com

Biosynthesis and Pathway Engineering

Characterization of Biosynthetic Pathway in Producer Organisms (Lechevalieria aerocolonigenes)

Currently, there is no publicly available research that characterizes the biosynthetic gene cluster (BGC) responsible for Thiobutacin production in Lechevalieria aerocolonigenes. While the genomes of actinomycetes are known to harbor a wealth of BGCs for secondary metabolites, the specific genetic locus and the enzymatic steps involved in the assembly of this compound have not been identified.

Typically, the characterization of a biosynthetic pathway involves a combination of genomic analysis to identify the BGC, followed by gene knockout studies to confirm the function of individual genes, and in vitro enzymatic assays to understand the biochemical transformations. For this compound, this would likely involve identifying genes encoding enzymes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), as well as tailoring enzymes like methyltransferases, oxidases, and those involved in sulfur incorporation.

Genetic and Metabolic Engineering for Enhanced Production in Host Organisms

In the absence of a characterized biosynthetic pathway, targeted genetic and metabolic engineering strategies for enhancing this compound production have not been reported. The development of such strategies is contingent upon identifying the rate-limiting steps in the biosynthetic pathway and the regulatory elements that control its expression.

General approaches to increase the yield of secondary metabolites in actinomycetes, which could theoretically be applied to this compound production, include:

Overexpression of Pathway-Specific Regulatory Genes: Many BGCs contain their own regulatory genes that act as activators. Increasing the expression of these regulators can lead to enhanced transcription of the entire gene cluster.

Optimization of Precursor Supply: The biosynthesis of this compound will require specific precursor molecules. Metabolic engineering of primary metabolism to increase the intracellular pools of these precursors could drive more flux through the this compound pathway.

Host Engineering: Modifying the host organism to reduce the production of competing secondary metabolites or to improve its robustness for industrial fermentation conditions can also lead to increased yields.

Without knowledge of the this compound BGC, these strategies remain speculative.

Strategies for Diversifying Bioactive Metabolites via Pathway Manipulation

The manipulation of biosynthetic pathways to generate novel analogs of a natural product, a process known as combinatorial biosynthesis, is a powerful tool for drug discovery. For this compound, this could lead to the creation of derivatives with improved antifungal activity, a broader spectrum of activity, or better pharmacological properties.

Potential strategies for the diversification of this compound, once the biosynthetic pathway is known, could include:

Gene Inactivation: Knocking out genes responsible for specific tailoring steps, such as methylation or oxidation, could lead to the accumulation of intermediate compounds or analogs lacking these modifications.

Heterologous Expression of Tailoring Enzymes: Introducing tailoring enzymes from other biosynthetic pathways could add new chemical moieties to the this compound scaffold.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural precursors could lead to their incorporation into the final product, creating novel derivatives.

As with production enhancement, the application of these diversification strategies to this compound is entirely dependent on the future discovery and characterization of its biosynthetic pathway.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as Thiobutacin, might interact with a biological target at the molecular level. This approach is fundamental in drug discovery for identifying potential protein targets and elucidating mechanisms of action. unam.mxmdpi.com For a compound like this compound, with known antitubercular potential, a primary step would be to identify its likely molecular targets within Mycobacterium tuberculosis. rsc.orgnih.gov

Typical Workflow for this compound Docking Studies:

Target Identification and Preparation: Potential protein targets in M. tuberculosis would be selected. These could include enzymes essential for cell wall synthesis, metabolic pathways, or other vital functions. rsc.org The three-dimensional structures of these proteins would be obtained from databases like the Protein Data Bank (PDB) or modeled using homology modeling if experimental structures are unavailable. mdpi.com

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.

Molecular Docking: A docking program (e.g., AutoDock, GOLD) would be used to predict the binding orientation and affinity of this compound within the active site of the selected target proteins. rsc.orgtennessee.edu The simulation generates multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding free energy.

Hypothetical Docking Results for this compound:

A hypothetical docking study of this compound against a potential target, such as an enoyl-acyl carrier protein reductase (InhA), might yield the data presented in the interactive table below. This enzyme is a known target for the antitubercular drug isoniazid. tennessee.edu The table illustrates the kind of information that would be generated.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
InhA-8.5TYR158, MET199Hydrogen Bond, Hydrophobic
KasA-7.9GLY218, PHE404Van der Waals, Pi-Alkyl
CYP121-9.1ARG386, PHE83Hydrogen Bond, Pi-Sulfur

This table is illustrative and does not represent published data for this compound.

These simulations would provide insights into the specific amino acid residues that are crucial for binding, guiding the design of more potent this compound analogs. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, stability, and reactivity. researchgate.net For this compound, these calculations would elucidate its intrinsic chemical properties that govern its biological activity.

Conformational Analysis:

Molecules can exist in various spatial arrangements or conformations. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable (lowest energy) structures. rsc.org This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Reactivity Prediction:

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Illustrative Quantum Chemical Data for this compound:

The following table presents hypothetical quantum chemical descriptors for this compound, calculated at a theoretical level such as B3LYP/6-311++G(d,p). researchgate.net

DescriptorHypothetical ValueInterpretation
HOMO Energy-6.2 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.4 eVSuggests moderate chemical reactivity and stability.
Dipole Moment3.5 DIndicates the molecule's overall polarity.

This table is for illustrative purposes only and is not based on published calculations for this compound.

Additionally, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

In Silico Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. tennessee.edu By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

Building a QSAR Model for this compound Analogs:

Dataset Collection: A dataset of this compound analogs with their experimentally determined biological activities (e.g., minimum inhibitory concentration) would be required.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP), topological indices, and quantum chemical parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

Example of a Hypothetical QSAR Equation:

A simplified, hypothetical QSAR model for the antifungal activity of this compound analogs might look like this:

pMIC = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.2 * (Dipole Moment) + 2.5

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance antifungal activity, while a larger HOMO-LUMO gap (lower reactivity) decreases it. Such a model would be invaluable for the rational design of new this compound derivatives with improved efficacy.

Future Research Directions and Translational Potential Preclinical Focus

Development of Novel Thiobutacin-Based Chemical Probes for Biological Research

A critical step in advancing this compound from a promising hit to a lead compound is to elucidate its precise mechanism of action. While it is known to cause zoospore lysis in P. capsici, the specific molecular target remains unknown. nih.gov The development of activity-based chemical probes (ABPs) derived from the this compound scaffold is a powerful strategy to identify its cellular binding partners and unravel its mechanism.

These probes would be designed to retain the core pharmacophore of this compound while incorporating two key features: a reactive group for covalent modification of the target and a reporter tag for detection and enrichment.

Potential Design of this compound-Based Probes:

Reactive Group: A photo-activatable group, such as a diazirine or benzophenone, could be installed on the phenyl ring or the butanoic acid chain. This allows for light-induced covalent cross-linking to the target protein upon binding, minimizing off-target interactions.

Reporter Tag: A terminal alkyne or azide (B81097) group could be added, allowing for "click" chemistry conjugation to reporter molecules like fluorophores (for imaging) or biotin (B1667282) (for affinity purification and subsequent mass spectrometry-based protein identification).

The synthesis of such probes would leverage the known total synthesis route of this compound, incorporating the necessary modifications. cabidigitallibrary.orgacs.org These chemical tools would enable researchers to visualize the subcellular localization of this compound's targets, identify the specific proteins it interacts with in pathogenic organisms, and validate these targets, thereby accelerating the rational design of second-generation derivatives.

Probe ComponentFunctionExample Moiety
Recognition Element Binds to the target proteinThis compound core scaffold
Reactive Group Forms a covalent bond with the targetDiazirine, Benzophenone
Reporter Tag Enables visualization and purificationAlkyne, Biotin, Fluorophore

Expanding the Scope of Bioactivity Through Chemical Diversification

The current known bioactivity of this compound is primarily against plant-pathogenic oomycetes and some fungi. nih.gov Chemical diversification through synthetic chemistry offers a pathway to broaden this activity spectrum, improve potency, and optimize physicochemical properties. A systematic structure-activity relationship (SAR) study is the cornerstone of this effort.

Key regions of the this compound molecule that are ripe for modification include:

The Phenyl Ring: Substitution patterns on the aminophenyl group could be altered to probe interactions within the target's binding pocket. Introducing electron-withdrawing or -donating groups could modulate the electronic properties and binding affinity.

The Butanoic Acid Chain: The methylthio group is a key feature. Analogs could be synthesized to explore the impact of replacing the sulfur with oxygen or selenium, or altering the size of the alkyl group. The stereochemistry at the chiral center could also be investigated.

The Carboxylic Acid: This group could be converted to esters or amides to modify the compound's polarity, cell permeability, and pharmacokinetic properties.

A library of such analogs could be screened against a diverse panel of microbial pathogens, including drug-resistant bacterial strains and human fungal pathogens, to identify new therapeutic applications beyond plant disease.

Modification SitePotential ChangesDesired Outcome
Aminophenyl Ring Halogenation, Alkylation, MethoxylationEnhanced binding affinity, Altered target specificity
Methylthio Group Replacement with other chalcogens (O, Se), Alkyl chain variationProbe importance of sulfur, Improve potency
Carboxylic Acid Esterification, AmidationIncreased cell permeability, Prodrug strategies

Integration of Advanced Biotechnological Approaches for Production and Derivatization

The original isolation of this compound from Lechevalieria aerocolonigenes suggests that its production can be achieved through fermentation. nih.gov However, natural product yields from wild-type microbial strains are often low. Advanced biotechnological methods can be employed to significantly enhance production and even generate novel derivatives.

Key Biotechnological Strategies:

Genomic Mining and Pathway Refactoring: The biosynthetic gene cluster (BGC) responsible for this compound production in L. aerocolonigenes could be identified through genome sequencing and bioinformatics analysis. Once identified, the BGC could be refactored and expressed in a heterologous host, such as Streptomyces coelicolor or E. coli, which are often more amenable to industrial-scale fermentation.

Metabolic Engineering: The native producer, L. aerocolonigenes, could be metabolically engineered to increase the precursor supply for this compound biosynthesis, thereby boosting final titers. This involves overexpressing key pathway genes or knocking out competing metabolic pathways.

Engineered Biosynthesis: By manipulating the enzymes within the this compound BGC, novel analogs could be created. For example, feeding the fermentation culture with synthetic precursors (e.g., substituted anthranilic acids) could lead to the production of new, halogenated, or otherwise modified versions of this compound, a process known as mutasynthesis.

These approaches can provide a sustainable and scalable supply of this compound and its derivatives for extensive preclinical testing, overcoming the limitations of relying solely on extraction from the native source.

Preclinical Development Strategies for Emerging Plant and Microbial Pathogens

Given its proven efficacy against Phytophthora blight in pepper plants, a clear preclinical path exists for its development as an agricultural fungicide. nih.gov However, its structural novelty warrants a broader investigation against other emerging threats.

A Strategic Preclinical Plan:

Expanded Efficacy Screening: this compound and its synthesized analogs should be tested against a panel of high-priority pathogens. For agriculture, this includes other Phytophthora species, as well as fungi responsible for rusts, mildews, and blights. For human health, this should include the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and key fungal pathogens like Candida auris and Aspergillus fumigatus.

In Vivo Model Testing: Promising hits from the in vitro screens should be advanced to relevant in vivo models. For plant pathogens, this involves greenhouse and field trials on crops like potatoes, tomatoes, and soybeans. nih.gov For human pathogens, this would involve established murine models of infection (e.g., thigh infection, sepsis, or pulmonary infection models) to assess efficacy. acs.org

Mechanism of Resistance Studies: To anticipate and potentially circumvent future resistance, studies should be conducted to determine the frequency of resistance development in target pathogens. This involves serial passaging of pathogens in the presence of sub-lethal concentrations of this compound and sequencing any resistant isolates to identify the genetic basis of resistance.

This comprehensive preclinical strategy would systematically evaluate the therapeutic potential of this compound, positioning it as a versatile lead compound for addressing critical needs in both agriculture and medicine.

Q & A

Q. What are the established synthetic pathways for Thiobutacin, and what factors influence yield optimization?

this compound synthesis typically involves multi-step organic reactions, including sulfonation and cyclization. Key factors affecting yield include reaction temperature, solvent polarity, and catalyst selection. Researchers should design experiments using fractional factorial designs to isolate critical variables, followed by response surface methodology (RSM) for optimization . For reproducibility, document reaction conditions (e.g., molar ratios, reflux times) and employ HPLC for purity validation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Combine spectroscopic methods (e.g., NMR for functional group identification, FTIR for bond vibrations) with chromatographic techniques (HPLC-MS for purity and stability testing). Differential Scanning Calorimetry (DSC) can assess thermal behavior. Ensure cross-validation with reference standards and report confidence intervals for quantitative data .

Q. What are the known mechanisms of action of this compound in target biological systems?

this compound’s primary mechanism involves inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) antagonism. Use isothermal titration calorimetry (ITC) to study binding affinity and molecular dynamics simulations to predict interactions. Validate findings with gene knockout models to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different in vitro models?

Discrepancies may arise from variations in bacterial strain susceptibility or assay conditions (e.g., pH, nutrient availability). Conduct a meta-analysis of existing data to identify confounding variables, followed by controlled experiments using standardized protocols. Apply sensitivity analysis to quantify the impact of each variable .

Q. What experimental design strategies minimize bias when evaluating this compound’s efficacy in in vivo models?

Use randomized block designs to control for inter-subject variability. Implement double-blinded dosing protocols and include positive/negative controls. For longitudinal studies, employ Kaplan-Meier survival analysis and Cox proportional hazards models to account for time-dependent effects .

Q. How can predictive modeling improve the identification of this compound derivatives with enhanced therapeutic potential?

Leverage quantitative structure-activity relationship (QSAR) models trained on datasets of this compound analogs. Use machine learning algorithms (e.g., random forests, neural networks) to predict ADMET properties. Validate top candidates via in silico docking studies against PBPs .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation) to determine EC₅₀ values. Report variability metrics (e.g., standard error of the mean) and use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, apply non-parametric tests like Kruskal-Wallis .

Q. How should researchers address batch-to-batch variability in this compound synthesis during pharmacokinetic studies?

Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use principal component analysis (PCA) to identify sources of variability and optimize purification steps. Document batch records in compliance with ICH guidelines .

Handling Contradictory Findings

Q. What steps ensure robust validation of this compound’s off-target effects in complex biological matrices?

Combine proteomic profiling (e.g., LC-MS/MS) with CRISPR-Cas9 screens to identify off-target interactions. Use orthogonal assays (e.g., surface plasmon resonance) to confirm binding and computational tools like STRING for pathway enrichment analysis .

Q. How can researchers reconcile disparities between in vitro potency and in vivo efficacy of this compound?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration differences. Use microdialysis in target tissues to measure drug concentrations and correlate with efficacy endpoints. Adjust dosing regimens iteratively using Monte Carlo simulations .

Tables for Key Data Reporting

Table 1: Recommended Analytical Techniques for this compound Characterization

ParameterMethodKey MetricsReference
PurityHPLC-MS≥98% area under curve
Thermal StabilityDSCMelting point ±0.5°C
Binding AffinityITCΔG ≤ -10 kcal/mol

Table 2: Common Pitfalls in this compound Bioactivity Studies

IssueMitigation StrategyReference
Strain VariabilityUse ATCC-certified strains + CLSI guidelines
Assay InterferenceInclude vehicle controls + kinetic reads

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.